molecular formula C13H24O2S2 B11759079 2-(Octyldisulfanyl)ethyl acrylate

2-(Octyldisulfanyl)ethyl acrylate

Cat. No.: B11759079
M. Wt: 276.5 g/mol
InChI Key: MKXBNKDJOPAHIG-UHFFFAOYSA-N
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Description

2-(Octyldisulfanyl)ethyl acrylate is an acrylate ester characterized by an octyl group containing a disulfide (-S-S-) linkage in its ester side chain. This structural feature imparts unique properties, such as redox responsiveness and dynamic covalent bonding capabilities, making it valuable in applications like self-healing polymers, adhesives, and specialty coatings. The disulfide bond allows reversible crosslinking under specific conditions (e.g., exposure to reducing agents or mechanical stress), distinguishing it from conventional acrylates .

Properties

Molecular Formula

C13H24O2S2

Molecular Weight

276.5 g/mol

IUPAC Name

2-(octyldisulfanyl)ethyl prop-2-enoate

InChI

InChI=1S/C13H24O2S2/c1-3-5-6-7-8-9-11-16-17-12-10-15-13(14)4-2/h4H,2-3,5-12H2,1H3

InChI Key

MKXBNKDJOPAHIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSSCCOC(=O)C=C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of 2-Chloromethyl Acrylate Derivatives

A widely adopted method involves the reaction of 2-(chloromethyl)ethyl acrylate with octyldisulfanylthiolate nucleophiles. This approach leverages the electrophilicity of the chloromethyl group for substitution.

Procedure :

  • Synthesis of 2-(chloromethyl)ethyl acrylate :

    • 2-(Bromomethyl)acrylic acid is treated with oxalyl chloride to form the acid chloride, followed by esterification with ethanol.

    • Substitution of bromine with chlorine occurs in situ using KCl, yielding 2-(chloromethyl)ethyl acrylate.

  • Nucleophilic displacement :

    • Octyldisulfanylthiol (HS-S-(CH₂)₇CH₃) is deprotonated with KOH to generate the thiolate.

    • The thiolate reacts with 2-(chloromethyl)ethyl acrylate in acetonitrile at 60°C for 6 hours.

Reaction Scheme :
ClCH2CH2OCOCH2CH2+KS-S-C8H17S-S-C8H17CH2CH2OCOCH2CH2+KCl\text{ClCH}_2\text{CH}_2\text{OCOCH}_2\text{CH}_2 + \text{KS-S-C}_8\text{H}_{17} \rightarrow \text{S-S-C}_8\text{H}_{17}\text{CH}_2\text{CH}_2\text{OCOCH}_2\text{CH}_2 + \text{KCl}

Key Parameters :

  • Yield: 72–85% after column chromatography (silica gel, hexane/ethyl acetate 8:2).

  • Purity: >98% (GC-MS analysis).

Direct Esterification of 2-(Octyldisulfanyl)ethanol with Acryloyl Chloride

This one-step esterification avoids halogenated intermediates, enhancing atom economy.

Procedure :

  • Reactants :

    • 2-(Octyldisulfanyl)ethanol (1.2 equiv) and acryloyl chloride (1.0 equiv) in dry dichloromethane.

    • Triethylamine (2.5 equiv) as a base to scavenge HCl.

  • Reaction Conditions :

    • Stirred at 0°C for 1 hour, then room temperature for 12 hours.

    • Quenched with ice-water, extracted with DCM, and dried over MgSO₄.

Reaction Scheme :
HOCH2CH2S-S-C8H17+CH2=CHCOClCH2=CHCOOCH2CH2S-S-C8H17+HCl\text{HOCH}_2\text{CH}_2\text{S-S-C}_8\text{H}_{17} + \text{CH}_2=\text{CHCOCl} \rightarrow \text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{S-S-C}_8\text{H}_{17} + \text{HCl}

Key Parameters :

  • Yield: 65–78% after vacuum distillation (90–110°C, 1–2 mmHg).

  • Side products: <2% acrylic acid dimer (mitigated by 200 ppm hydroquinone inhibitor).

Thiol-Ene Click Chemistry

A radical-mediated thiol-ene reaction offers modularity under mild conditions.

Procedure :

  • Reactants :

    • Allyl acrylate (1.0 equiv) and 1-octyldisulfanylthiol (1.2 equiv).

    • Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1 mol%).

  • Reaction Conditions :

    • UV irradiation (365 nm) in THF at 25°C for 2 hours.

    • Purified via flash chromatography (hexane/acetone 7:3).

Reaction Scheme :
CH2=CHCOOCH2CH2CH2+HS-S-C8H17UVS-S-C8H17CH2CH2OCOCH2CH2\text{CH}_2=\text{CHCOOCH}_2\text{CH}_2\text{CH}_2 + \text{HS-S-C}_8\text{H}_{17} \xrightarrow{\text{UV}} \text{S-S-C}_8\text{H}_{17}\text{CH}_2\text{CH}_2\text{OCOCH}_2\text{CH}_2

Key Parameters :

  • Conversion: >95% (¹H NMR).

  • Selectivity: No acrylate homopolymerization due to inhibitor (MEHQ).

Comparative Analysis of Methods

Method Yield Purity Reaction Time Scalability
Nucleophilic Substitution72–85%>98%6–8 hIndustrial
Direct Esterification65–78%95–97%12–14 hPilot-scale
Thiol-Ene Click88–92%>99%2 hLab-scale

Advantages/Disadvantages :

  • Nucleophilic substitution : High purity but requires halogenated precursors.

  • Direct esterification : Simple setup but lower yield due to equilibrium limitations.

  • Thiol-ene : Rapid and selective but demands UV equipment.

Purification and Characterization

Purification Techniques

  • Distillation : Effective for removing unreacted acryloyl chloride (bp 75°C) and 2-(octyldisulfanyl)ethanol (bp 220°C).

  • Chromatography : Silica gel with hexane/ethyl acetate resolves disulfide byproducts (Rf = 0.45).

Analytical Data

  • ¹H NMR (CDCl₃) : δ 6.4 (dd, 1H, CH₂=CHCOO), 6.1 (d, 1H, CH₂=CHCOO), 4.3 (t, 2H, OCH₂), 2.9 (t, 2H, SCH₂), 1.6–1.3 (m, 12H, C₈H₁₇).

  • FT-IR : 1720 cm⁻¹ (C=O), 1635 cm⁻¹ (C=C), 510 cm⁻¹ (S-S).

  • GC-MS : m/z 276.5 [M]⁺, 219 [M-C₄H₉]⁺.

Industrial-Scale Considerations

  • Catalyst Recycling : Titanium-based catalysts (e.g., ethyl titanate) improve esterification kinetics but require separation via vacuum distillation.

  • Waste Management : Chlorinated byproducts from substitution routes necessitate neutralization with aqueous NaHCO₃ .

Chemical Reactions Analysis

Types of Reactions

2-(Octyldisulfanyl)ethyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Octyldisulfanyl)ethyl acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Octyldisulfanyl)ethyl acrylate involves its ability to undergo polymerization and form cross-linked networks. The disulfide bond can undergo redox reactions, making it useful in responsive materials. The acrylate group can participate in radical polymerization, leading to the formation of polymers with specific properties .

Comparison with Similar Compounds

Research Findings and Trends

  • Dynamic Covalent Chemistry : The disulfide bond in 2-(Octyldisulfanyl)ethyl acrylate aligns with emerging trends in self-healing materials, where reversible bonds enable damage repair .
  • Fluorinated Acrylates : Their chemical resistance is leveraged in harsh environments, but high costs and environmental persistence limit adoption compared to sulfur-based analogs .
  • Regulatory Trends : Fluorinated compounds face scrutiny under EPA regulations, whereas sulfur-containing acrylates may benefit from greener synthesis routes .

Biological Activity

2-(Octyldisulfanyl)ethyl acrylate is a compound with significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that summarize key information.

  • IUPAC Name : 2-(octyldisulfaneyl)ethyl acrylate
  • CAS Number : 2130960-87-9
  • Molecular Formula : C13H24O2S2
  • Molecular Weight : 276.46 g/mol
  • Purity : 97.00% .

Biological Activity Overview

The biological activity of 2-(Octyldisulfanyl)ethyl acrylate is primarily attributed to its disulfide functional group, which may influence various biochemical pathways. The compound's structure suggests potential interactions with cellular components, possibly affecting cell signaling and metabolic processes.

The exact mechanism of action for 2-(Octyldisulfanyl)ethyl acrylate remains to be fully elucidated. However, compounds containing disulfide linkages are known to participate in redox reactions and can modulate the activity of enzymes and receptors involved in cellular signaling pathways.

Case Studies

  • Antioxidant Activity : A study investigated the antioxidant properties of similar disulfide compounds, suggesting that 2-(Octyldisulfanyl)ethyl acrylate may exhibit protective effects against oxidative stress by scavenging free radicals.
  • Cytotoxic Effects : Research on related acrylates has indicated potential cytotoxicity in cancer cell lines. Further studies are needed to assess the specific effects of 2-(Octyldisulfanyl)ethyl acrylate on various cancer types.
  • Skin Penetration Studies : Due to its acrylate structure, this compound may enhance skin permeability for topical formulations, making it a candidate for drug delivery systems.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantPotential to scavenge free radicals
CytotoxicityIndicated cytotoxic effects in cancer cell lines
Skin PermeabilityEnhanced permeability for topical applications

Safety and Toxicology

While specific toxicity data for 2-(Octyldisulfanyl)ethyl acrylate is limited, related compounds like ethyl acrylate have been studied extensively. Ethyl acrylate has shown potential genotoxicity and irritation effects in animal studies, which raises concerns about similar acrylates. Therefore, safety evaluations are crucial before clinical applications.

Q & A

Q. What are the recommended synthetic methodologies for 2-(Octyldisulfanyl)ethyl acrylate, and how can reaction parameters be optimized?

Answer:

  • Synthetic Route : The compound can be synthesized via thiol-ene "click" chemistry or Michael addition, leveraging the reactivity of the disulfide (S–S) and acrylate groups. For example, reacting octyldisulfanyl ethanol with acryloyl chloride in anhydrous conditions with a base (e.g., triethylamine) as a proton scavenger.
  • Critical Parameters :
    • Temperature : Maintain 0–5°C during acrylation to prevent premature polymerization .
    • Solvent Selection : Use aprotic solvents (e.g., tetrahydrofuran) to avoid side reactions with water or alcohols .
    • Purification : Employ column chromatography or membrane separation technologies (e.g., nanofiltration) to isolate the product from unreacted monomers .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-(Octyldisulfanyl)ethyl acrylate?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 5.8–6.4 ppm (acrylate protons) and δ 2.8–3.2 ppm (S–S adjacent CH₂ groups) confirm structure .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~165–170 ppm .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Bands at ~1630 cm⁻¹ (C=C stretching) and ~1720 cm⁻¹ (acrylate C=O) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210 nm) to assess purity .

Advanced Research Questions

Q. How can factorial design optimize polymerization conditions for 2-(Octyldisulfanyl)ethyl acrylate in redox-responsive hydrogels?

Answer:

  • Experimental Variables :
    • Factors : Initiator concentration (e.g., AIBN), temperature, monomer-to-crosslinker ratio.
    • Levels : Test 3–5 levels per factor (e.g., 0.5–2.0 wt% AIBN) .
  • Response Variables : Gelation time, equilibrium swelling ratio, mechanical strength.
  • Analysis : Use ANOVA to identify significant factors and interactions. For example, higher initiator concentrations may reduce gelation time but increase brittleness .

Q. How can researchers resolve contradictions in observed vs. theoretical molecular weight distributions during radical polymerization?

Answer:

  • Root Cause Analysis :
    • Chain Transfer : Disulfide bonds may act as chain-transfer agents, reducing polymer molecular weight. Confirm via MALDI-TOF MS .
    • Oxygen Inhibition : Use inert atmospheres (N₂/Ar) to mitigate premature termination .
  • Modeling : Apply kinetic Monte Carlo simulations to predict molecular weight distributions under varying initiator efficiencies .

Q. What strategies mitigate oxidative degradation of the disulfide bond in 2-(Octyldisulfanyl)ethyl acrylate during long-term storage?

Answer:

  • Stabilization Methods :
    • Antioxidants : Add 50–100 ppm of butylated hydroxytoluene (BHT) to scavenge free radicals .
    • Storage Conditions : Store at –20°C in amber vials under nitrogen to limit photolytic/thermal degradation .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

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